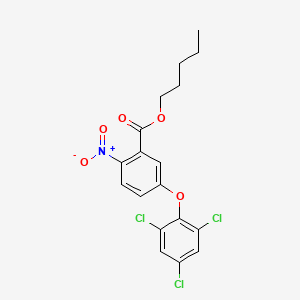
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group, a trichlorophenoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the esterification of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-5-(2,4,6-trichlorophenoxy)benzoate.
Reduction: Formation of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid and pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group can bind to specific receptors or enzymes, modulating their activity. The ester group can be hydrolyzed, releasing the active components that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Ethyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Butyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
Uniqueness
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer alkyl chain analogs.
Properties
CAS No. |
57729-12-1 |
|---|---|
Molecular Formula |
C18H16Cl3NO5 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C18H16Cl3NO5/c1-2-3-4-7-26-18(23)13-10-12(5-6-16(13)22(24)25)27-17-14(20)8-11(19)9-15(17)21/h5-6,8-10H,2-4,7H2,1H3 |
InChI Key |
QLXSYVFLLVEKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
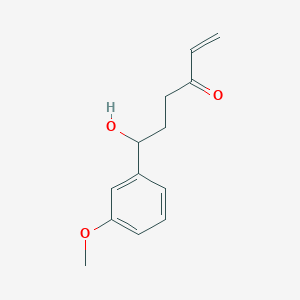
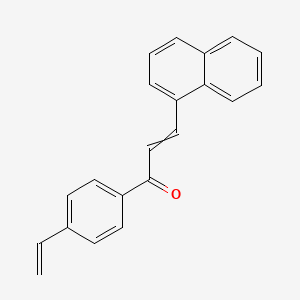

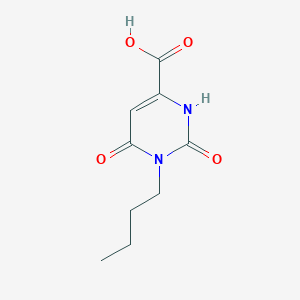

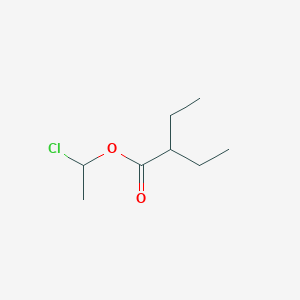
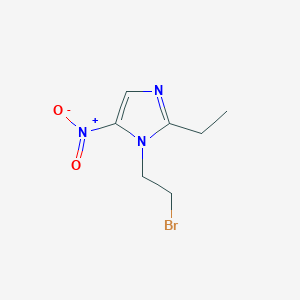
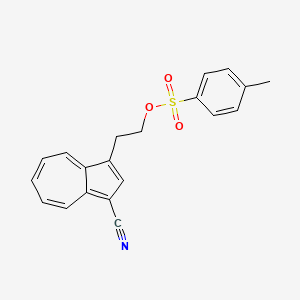
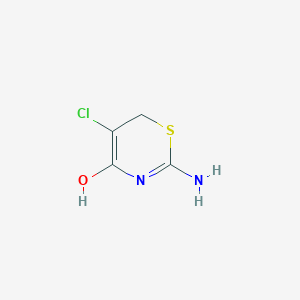
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
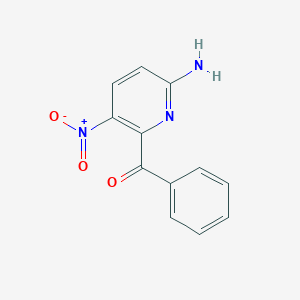
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
